molecular formula C19H27BrN2O2 B10880437 2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone

Cat. No.: B10880437
M. Wt: 395.3 g/mol
InChI Key: JMCNWSNSAWRKBD-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The starting material, 4-bromophenol, is reacted with an appropriate alkylating agent to form the 4-bromophenoxy intermediate.

    Coupling with Piperazine Derivative: The 4-bromophenoxy intermediate is then coupled with a piperazine derivative, specifically 4-(2-methylcyclohexyl)piperazine, under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone
  • 2-(4-Fluorophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone
  • 2-(4-Methylphenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone

Uniqueness

2-(4-Bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone is unique due to the presence of the bromine atom in the phenoxy group, which can influence its reactivity and biological activity compared to other halogen-substituted analogs.

Properties

Molecular Formula

C19H27BrN2O2

Molecular Weight

395.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-(2-methylcyclohexyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H27BrN2O2/c1-15-4-2-3-5-18(15)21-10-12-22(13-11-21)19(23)14-24-17-8-6-16(20)7-9-17/h6-9,15,18H,2-5,10-14H2,1H3

InChI Key

JMCNWSNSAWRKBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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